4-Iminopyrimidin-5-one
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Overview
Description
4-Iminopyrimidin-5-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iminopyrimidin-5-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Iminopyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the pyrimidine ring, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives .
Scientific Research Applications
4-Iminopyrimidin-5-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Iminopyrimidin-5-one involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Iminopyrimidin-5-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar core structure but differs in the substituents and functional groups attached to the ring.
Pyrido[2,3-d]pyrimidin-7-one: Another closely related compound with variations in the position of functional groups.
Pyrimido[4,5-d]pyrimidine: This compound is structurally similar to purines and isomeric to pteridines, exhibiting varied biological activities.
The uniqueness of this compound lies in its specific functional groups and their positions on the pyrimidine ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C4H3N3O |
---|---|
Molecular Weight |
109.09 g/mol |
IUPAC Name |
4-iminopyrimidin-5-one |
InChI |
InChI=1S/C4H3N3O/c5-4-3(8)1-6-2-7-4/h1-2,5H |
InChI Key |
WYZWYFZXINRSAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NC(=N)C1=O |
Origin of Product |
United States |
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